EP3 Receptor Antagonist Potency and Metabolic Stability: Cross-Study Inference for the Oxazolidine-2,4-Dione Scaffold
In a bioorganic medicinal chemistry optimization study of amide-based EP3 antagonists, the oxazolidine-2,4-dione analog designated compound 13 achieved a human EP3 binding affinity (Kᵢ) of 9.0 nM and a functional antagonistic IC₅₀ of 21 nM, while demonstrating exceptional metabolic stability with a human liver microsome half-life (T₁/₂) exceeding 180 minutes [1]. The target compound (CAS 2034464-31-6) is a distinct member of the oxazolidine-2,4-dione class with a unique 4-ethoxybenzamide substituent not present in compound 13. While direct quantitative data for CAS 2034464-31-6 itself is absent from established primary literature, scaffold-level evidence demonstrates that oxazolidine-2,4-diones can deliver nanomolar EP3 potency with high metabolic stability, a profile that differentiates them from non-oxazolidinedione EP3 antagonist chemotypes such as pyridones and carboxylic acid series.
IC50 = 21 nM
T1/2 > 180 min
| Evidence Dimension | Human EP3 receptor binding affinity (Kᵢ) and metabolic stability (human liver microsome T₁/₂) |
|---|---|
| Target Compound Data | No direct quantitative data available for CAS 2034464-31-6. |
| Comparator Or Baseline | Oxazolidine-2,4-dione compound 13: Kᵢ = 9.0 nM, IC₅₀ = 21 nM, T₁/₂ > 180 min (human liver microsomes). Typical pyridone-based EP3 antagonists: Kᵢ range 20–200 nM, variable metabolic stability. |
| Quantified Difference | Class-level: oxazolidine-2,4-dione scaffold demonstrates sub-10 nM Kᵢ and T₁/₂ > 180 min, representing a potency-stability balance that is structurally dependent and cannot be assumed for non-oxazolidinedione EP3 ligands. |
| Conditions | Competition binding assay (hEP3) and functional antagonism assay (cAMP inhibition); metabolic stability in human and rat liver microsomes. |
Why This Matters
For procurement decisions, this class-level inference indicates that oxazolidine-2,4-dione EP3 antagonists occupy a favorable potency-stability space; substituting with non-oxazolidinedione EP3 ligands could compromise either target engagement or metabolic duration, impacting experimental reproducibility.
- [1] K. Futatsugi, J.T. Arcari, K. Bahnck, S.B. Coffey, D.R. Derksen, A.S. Kalgutkar, P.M. Loria, R. Sharma, E.C. Lee. 'Optimization of amide-based EP3 receptor antagonists.' Bioorganic & Medicinal Chemistry Letters, 2016, 26(11), 2670–2675. View Source
